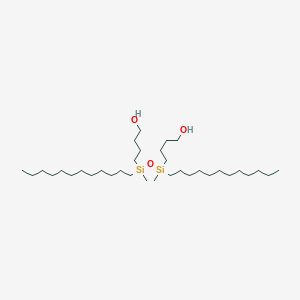
4,4'-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) is a chemical compound characterized by its unique structure, which includes two butanol groups attached to a disiloxane core. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) typically involves the reaction of 1,3-didodecyl-1,3-dimethyldisiloxane with butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and processes due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) include:
- 1,3-Didodecyl-1,1,3,3-tetramethyldisiloxane
- 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(butan-1-ol)
Uniqueness
What sets 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain scientific and industrial applications .
Eigenschaften
CAS-Nummer |
86996-13-6 |
|---|---|
Molekularformel |
C34H74O3Si2 |
Molekulargewicht |
587.1 g/mol |
IUPAC-Name |
4-[dodecyl-[dodecyl-(4-hydroxybutyl)-methylsilyl]oxy-methylsilyl]butan-1-ol |
InChI |
InChI=1S/C34H74O3Si2/c1-5-7-9-11-13-15-17-19-21-25-31-38(3,33-27-23-29-35)37-39(4,34-28-24-30-36)32-26-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
InChI-Schlüssel |
KKCOIGCDMOQNEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C)(CCCCO)O[Si](C)(CCCCCCCCCCCC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


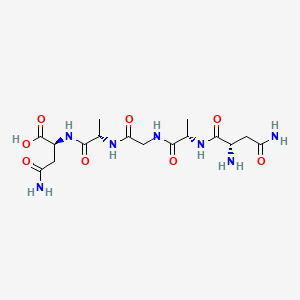
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)




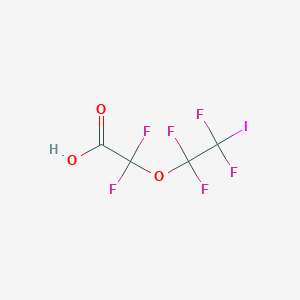
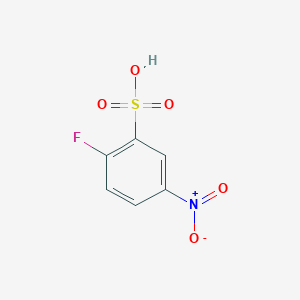

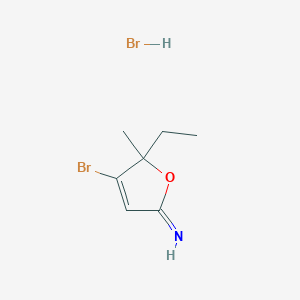
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
